molecular formula C5H5NO B12064076 Cyclopropanecarbonyl cyanide CAS No. 6047-92-3

Cyclopropanecarbonyl cyanide

Cat. No.: B12064076
CAS No.: 6047-92-3
M. Wt: 95.10 g/mol
InChI Key: OXFVCMMQMWINHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanecarbonyl cyanide is an organic compound characterized by a nitrile group attached to a cyclopropane ring. This compound is notable for its unique structure, which includes a three-membered cyclopropane ring, making it the smallest cyclic compound containing a nitrile group . The compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Cyclopropanecarbonyl cyanide can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorobutyronitrile with a strong base, such as sodium amide in liquid ammonia . This reaction leads to the formation of cyclopropyl cyanide, which can then be further processed to obtain this compound.

In industrial settings, this compound is often produced through the non-catalytic oxidation of cyclopropanecarboxaldehyde using molecular oxygen as the oxidant . This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Cyclopropanecarbonyl cyanide undergoes various chemical reactions, including:

Common reagents for these reactions include strong bases like sodium amide, oxidizing agents like molecular oxygen, and various nucleophiles for substitution reactions. The major products formed from these reactions include crotonitrile, allyl cyanide, and other substituted cyclopropane derivatives.

Scientific Research Applications

Cyclopropanecarbonyl cyanide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex nitrile-containing compounds.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving nitriles.

    Medicine: Research is ongoing into the potential use of this compound derivatives in pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

    Industry: this compound is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclopropanecarbonyl cyanide involves its reactivity due to the strained three-membered cyclopropane ring and the electron-withdrawing nitrile group. The compound can form reactive intermediates, such as radicals or carbanions, which then participate in various chemical reactions. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Cyclopropanecarbonyl cyanide can be compared with other similar compounds, such as:

This compound is unique due to its combination of a strained cyclopropane ring and a nitrile group, which imparts distinct reactivity and versatility in chemical syntheses.

Properties

CAS No.

6047-92-3

Molecular Formula

C5H5NO

Molecular Weight

95.10 g/mol

IUPAC Name

cyclopropanecarbonyl cyanide

InChI

InChI=1S/C5H5NO/c6-3-5(7)4-1-2-4/h4H,1-2H2

InChI Key

OXFVCMMQMWINHL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.